N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide
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Overview
Description
N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide is a compound that belongs to the class of acetamides It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide typically involves the condensation of 3-aminobenzaldehyde with 2-acetylpyrrole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: A simpler analog with similar structural features but lacking the pyrrole ring.
Acetanilide: Another related compound with a phenyl group attached to the acetamide moiety
Uniqueness
N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-[3-(1H-pyrrol-2-ylmethylideneamino)phenyl]acetamide |
InChI |
InChI=1S/C13H13N3O/c1-10(17)16-12-5-2-4-11(8-12)15-9-13-6-3-7-14-13/h2-9,14H,1H3,(H,16,17) |
InChI Key |
CREXIJQFMZOIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=CC2=CC=CN2 |
Origin of Product |
United States |
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